2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide is an organic compound that features a methoxyphenyl group, a thioether linkage, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-methoxythiophenol with propargylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the thioether linkage: 4-methoxythiophenol reacts with propargylamine in the presence of a base such as sodium hydroxide to form the thioether intermediate.
Acetylation: The thioether intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylthioacetamide: Similar structure but lacks the propargyl group.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the thioether linkage.
2-((4-Methoxyphenyl)thio)acetamide: Similar structure but lacks the propargyl group.
Uniqueness
2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the thioether and propargyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO2S |
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Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C12H13NO2S/c1-3-8-13-12(14)9-16-11-6-4-10(15-2)5-7-11/h1,4-7H,8-9H2,2H3,(H,13,14) |
InChI Key |
JJKQAJBPRIKASS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NCC#C |
Origin of Product |
United States |
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